(E)-2-Bromo-6-methyl-2-heptene

Description

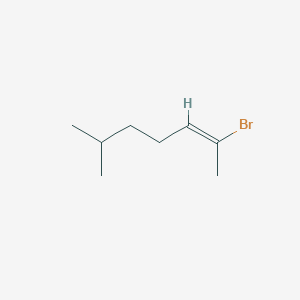

(E)-2-Bromo-6-methyl-2-heptene (C₈H₁₅Br) is a brominated alkene characterized by an (E)-configuration at the double bond between C2 and C3, a bromine substituent at C2, and a methyl group at C4. Its molecular structure confers unique steric and electronic properties, influencing reactivity in substitution and elimination reactions. Key physicochemical properties include:

- Molecular formula: C₈H₁₅Br

- Average mass: 191.112 g/mol

- Monoisotopic mass: 190.035713 g/mol

- ChemSpider ID: 9484992 .

The compound’s stereochemistry and branching distinguish it from simpler bromoalkenes, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

IUPAC Name |

(E)-2-bromo-6-methylhept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h6-7H,4-5H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLBJWFUTOKIDK-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C=C(\C)/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-6-methyl-2-heptene typically involves the bromination of 6-methyl-2-heptene. This reaction can be carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-6-methyl-2-heptene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or cyanide (CN⁻).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The double bond can react with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.

Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in an inert solvent.

Major Products Formed

Substitution: Formation of 2-hydroxy-6-methyl-2-heptene or 2-cyano-6-methyl-2-heptene.

Elimination: Formation of 6-methyl-1,3-heptadiene.

Addition: Formation of 2,3-dibromo-6-methylheptane.

Scientific Research Applications

(E)-2-Bromo-6-methyl-2-heptene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-6-methyl-2-heptene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond play crucial roles in its chemical behavior. The compound can participate in nucleophilic substitution and electrophilic addition reactions, targeting specific molecular sites and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (E)-2-Bromo-6-methyl-2-heptene, differing in chain length, substituent position, or functional groups:

Key Observations :

- Chain Length and Branching : Longer chains (e.g., C8 in the target compound vs. C4 in (E)-2-bromobut-2-ene) increase van der Waals interactions, elevating boiling points. The C6 methyl group in the target compound introduces steric effects, reducing reaction rates compared to linear analogs .

- Substituent Effects : Halogen position (e.g., bromine at C2 vs. C5 in 5-bromo-4-chloro-1-heptene) alters electronic density distribution, directing regioselectivity in reactions like hydrohalogenation .

Commercial Availability and Pricing

Suppliers and pricing for selected bromoalkenes (as of 2024–2025):

Market Insights :

- The target compound’s higher price reflects its specialized synthesis and lower demand compared to simpler bromoalkenes like (E)-2-bromobut-2-ene.

- Suppliers such as Molchemical and Crescent Chemical focus on bulk orders (25 kg) for industrial-scale applications .

Biological Activity

(E)-2-Bromo-6-methyl-2-heptene is an organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₁₃Br

- Structural Features : A bromine atom at the second position and a double bond between the second and third carbon atoms, with a methyl group at the sixth position. The (E)-configuration indicates that the higher priority substituents are on opposite sides of the double bond.

The biological activity of this compound is largely influenced by its reactivity with various nucleophiles and electrophiles. The bromine atom enhances its lipophilicity, which can affect membrane permeability and biological interactions. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide or cyanide, leading to various biological derivatives.

- Electrophilic Addition : The double bond can react with electrophiles, potentially leading to the formation of biologically active compounds.

Antimicrobial Properties

Research has indicated that halogenated alkenes, including this compound, may possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents .

Enzymatic Interactions

The compound may act as a substrate for various enzymes due to its structural features. The presence of the bromine atom often enhances reactivity in enzymatic processes, which could lead to significant biological effects .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of several halogenated alkenes against common pathogens. This compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .

-

Enzymatic Reaction Analysis :

- In a biochemical assay, this compound was tested as a substrate for cytochrome P450 enzymes. Results showed that it could be metabolized into various products, some of which demonstrated increased biological activity compared to the parent compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Methyl group at position six; double bond at position two | Exhibits significant reactivity due to bromine |

| (E)-2-Chloro-6-methyl-2-heptene | Chlorine instead of bromine | Different halogen alters reactivity profile |

| (Z)-2-Bromo-6-methyl-2-heptene | Same structure but different configuration | May exhibit different biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-Bromo-6-methyl-2-heptene, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via bromination of the corresponding alkene precursor (e.g., 6-methyl-2-heptene) using N-bromosuccinimide (NBS) under radical or electrophilic conditions. To ensure stereochemical integrity (E-configuration), reaction parameters such as solvent polarity, temperature, and catalyst choice must be optimized. For example, radical bromination in non-polar solvents (e.g., CCl₄) minimizes stereochemical scrambling. Post-synthesis, purification via fractional distillation or column chromatography followed by NMR analysis (¹H and ¹³C) is critical to confirm purity and configuration .

Q. How can spectroscopic techniques (NMR, IR) be employed to distinguish this compound from its (Z)-isomer?

- Methodology :

- ¹H NMR : The coupling constant (J) between vinylic protons in the (E)-isomer typically ranges from 12–18 Hz due to trans geometry, whereas the (Z)-isomer exhibits lower J values (6–12 Hz).

- ¹³C NMR : The deshielding effect of bromine on adjacent carbons differs between isomers due to spatial electronic effects.

- IR : Stretching frequencies for C-Br bonds (~550–650 cm⁻¹) and alkene C=C (~1650 cm⁻¹) provide additional confirmation.

Cross-validation with computational methods (e.g., DFT calculations) can resolve ambiguities in spectral assignments .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology : Bromoalkenes often exhibit low melting points and poor crystallinity due to weak intermolecular interactions. Techniques include:

- Slow Evaporation : Use low-polarity solvents (e.g., hexane) at controlled temperatures.

- Seeding : Introduce microcrystals of a structurally similar compound to induce nucleation.

- Cryocrystallography : Collect data at low temperatures (e.g., 100 K) to stabilize the lattice. Software like SHELXL or WinGX can refine disordered structures by modeling thermal motion and partial occupancy.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) for C-Br bonds and assess susceptibility to Suzuki-Miyaura coupling.

- Transition State Analysis : Identify steric and electronic barriers to transmetalation using NBO (Natural Bond Orbital) analysis.

- MD Simulations : Model solvation effects in common solvents (THF, DMF) to predict reaction kinetics. Tools like Gaussian or ORCA are recommended, with results cross-checked against experimental yields .

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

- Methodology :

- Data Reconciliation : If experimental ¹H NMR shifts conflict with predictions, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., conformational exchange).

- X-ray Refinement : Use SHELXL to resolve crystallographic discrepancies (e.g., anomalous thermal parameters). For ambiguous electron density, apply twin refinement or restraints for bond distances/angles.

- Dynamic NMR (DNMR) : Detect slow conformational changes by variable-temperature NMR to explain splitting anomalies .

Q. How does the steric environment of the 6-methyl group influence the stability and reactivity of this compound under basic conditions?

- Methodology :

- Kinetic Studies : Monitor elimination vs. substitution pathways under varying base strengths (e.g., KOtBu vs. NaOH). GC-MS or in situ IR tracks intermediates.

- Steric Maps : Generate steric contour plots (e.g., using SambVca) to quantify bulkiness around the bromine atom. Correlate with reaction rates.

- Isotopic Labeling : Use deuterated analogs to probe hydrogen abstraction mechanisms during dehydrohalogenation .

Q. What role does this compound play in natural product synthesis, and how can its regioselectivity be controlled?

- Methodology :

- Retrosynthetic Analysis : Identify target molecules (e.g., terpenoids) where the compound serves as a C7-building block.

- Protecting Groups : Temporarily shield the methyl group during coupling steps to direct reactivity to the bromine site.

- Catalytic Screening : Test Pd, Ni, or Cu catalysts to optimize regioselectivity in Heck or Ullmann reactions. Compare turnover frequencies (TOFs) under inert vs. aerobic conditions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results for this compound?

- Methodology :

- Multi-Method Validation : Cross-reference X-ray coordinates with NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of substituents.

- Twinned Crystals : Use PLATON to detect twinning and reprocess data with HKL-3000.

- Error Analysis : Calculate R-factor gaps between observed and calculated structures; values >5% warrant re-refinement with alternative software (e.g., Olex2 ).

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound across different laboratories?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and quantify interactions.

- Bland-Altman Plots : Compare inter-lab yield distributions to identify systematic biases.

- Meta-Analysis : Aggregate data from literature (e.g., Reaxys ) and apply ANOVA to assess variance sources .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.